BI-6015

Description

Properties

IUPAC Name |

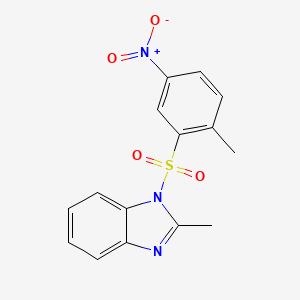

2-methyl-1-(2-methyl-5-nitrophenyl)sulfonylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10-7-8-12(18(19)20)9-15(10)23(21,22)17-11(2)16-13-5-3-4-6-14(13)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVCPQPMRPHZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010191 | |

| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93987-29-2 | |

| Record name | 2-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BI-6015, an HNF4α Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6015 is a small molecule identified as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear transcription factor pivotal in regulating gene expression in hepatic and pancreatic tissues. This technical guide delineates the mechanism of action of this compound, detailing its interaction with HNF4α and the downstream cellular consequences. Through direct binding to the HNF4α ligand-binding pocket, this compound inhibits the transcriptional activity of HNF4α, leading to the repression of its target genes. This antagonism has been demonstrated to induce cytotoxic effects in various cancer cell lines, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the experimental evidence, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Antagonism of HNF4α

This compound functions as a direct antagonist of the nuclear receptor HNF4α. Its mechanism is centered on its ability to bind to HNF4α and subsequently inhibit its transcriptional regulatory functions. This leads to a cascade of downstream effects, primarily the repression of HNF4α target gene expression.

Direct Binding to HNF4α

Inhibition of HNF4α DNA Binding

A critical step in HNF4α-mediated transcription is its binding to specific DNA response elements in the promoter regions of its target genes. This compound has been shown to potently repress the DNA binding activity of HNF4α.[1] This inhibitory effect is a key aspect of its antagonistic mechanism.

Repression of HNF4α-Mediated Transcription

By binding to HNF4α and inhibiting its DNA binding, this compound effectively represses the transcription of HNF4α target genes.[2] This has been demonstrated through luciferase reporter assays, where this compound significantly reduces the expression of a reporter gene driven by an HNF4α-responsive promoter.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: Inhibition of HNF4α DNA Binding

| Assay | Cell Line | This compound Concentration | % Inhibition of HNF4α DNA Binding | Reference |

| TransAM HNF4α ELISA | HepG2 | 10 µM | 93% | [3] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines (NCI-60 Screen)

| Cell Line | Tissue of Origin | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.78 |

| HL-60(TB) | Leukemia | 1.86 |

| K-562 | Leukemia | 1.95 |

| MOLT-4 | Leukemia | 1.66 |

| RPMI-8226 | Leukemia | 1.91 |

| SR | Leukemia | 1.70 |

| NSCLC | ||

| A549/ATCC | Lung | 2.14 |

| EKVX | Lung | 2.00 |

| HOP-62 | Lung | 2.04 |

| HOP-92 | Lung | 1.86 |

| NCI-H226 | Lung | 2.04 |

| NCI-H23 | Lung | 2.09 |

| NCI-H322M | Lung | 1.95 |

| NCI-H460 | Lung | 1.91 |

| NCI-H522 | Lung | 2.00 |

| Colon Cancer | ||

| COLO 205 | Colon | 2.09 |

| HCT-116 | Colon | 2.04 |

| HCT-15 | Colon | 2.19 |

| HT29 | Colon | 2.09 |

| KM12 | Colon | 2.04 |

| SW-620 | Colon | 2.00 |

| CNS Cancer | ||

| SF-268 | CNS | 2.09 |

| SF-295 | CNS | 2.04 |

| SF-539 | CNS | 1.95 |

| SNB-19 | CNS | 2.00 |

| SNB-75 | CNS | 2.04 |

| U251 | CNS | 2.00 |

| Melanoma | ||

| LOX IMVI | Melanoma | 2.00 |

| MALME-3M | Melanoma | 2.09 |

| M14 | Melanoma | 2.04 |

| SK-MEL-2 | Melanoma | 2.04 |

| SK-MEL-28 | Melanoma | 2.19 |

| SK-MEL-5 | Melanoma | 2.04 |

| UACC-257 | Melanoma | 2.04 |

| UACC-62 | Melanoma | 2.09 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | 2.00 |

| OVCAR-3 | Ovarian | 2.04 |

| OVCAR-4 | Ovarian | 2.00 |

| OVCAR-5 | Ovarian | 1.91 |

| OVCAR-8 | Ovarian | 2.00 |

| NCI/ADR-RES | Ovarian | 2.04 |

| SK-OV-3 | Ovarian | 2.14 |

| Renal Cancer | ||

| 786-0 | Renal | 2.00 |

| A498 | Renal | 2.19 |

| ACHN | Renal | 2.04 |

| CAKI-1 | Renal | 2.14 |

| RXF 393 | Renal | 1.95 |

| SN12C | Renal | 2.04 |

| TK-10 | Renal | 2.00 |

| UO-31 | Renal | 2.04 |

| Prostate Cancer | ||

| PC-3 | Prostate | 2.09 |

| DU-145 | Prostate | 2.14 |

| Breast Cancer | ||

| MCF7 | Breast | 2.14 |

| MDA-MB-231 | Breast | 2.09 |

| HS 578T | Breast | 2.04 |

| BT-549 | Breast | 2.00 |

| T-47D | Breast | 2.19 |

| MDA-MB-468 | Breast | 2.04 |

Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. The data for this table was extracted from the supplementary information of Kiselyuk et al., 2012, which contains the results of the NCI-60 screen.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in antagonizing HNF4α and its downstream effects.

Caption: Mechanism of this compound as an HNF4α antagonist.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS) Assay

The following diagram outlines the key steps in the DARTS assay used to confirm the direct binding of this compound to HNF4α.

Caption: Workflow for the DARTS assay.

Detailed Experimental Protocols

Luciferase Reporter Assay for HNF4α Activity

This protocol is adapted from the methods described for characterizing HNF4α antagonists.[1]

-

Cell Line: HepG2 (human hepatocellular carcinoma) or CV-1 (monkey kidney fibroblast).

-

Plasmids:

-

An expression vector for full-length human HNF4α.

-

A reporter plasmid containing a firefly luciferase gene under the control of an HNF4α-responsive promoter (e.g., the ornithine transcarbamoylase (OTC) promoter).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Seed HepG2 or CV-1 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the HNF4α expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the percent inhibition of HNF4α activity relative to the vehicle-treated control.

-

HNF4α DNA Binding ELISA (TransAM™ Assay)

This protocol is based on the commercially available TransAM™ HNF4α kit.[1]

-

Principle: An ELISA-based assay to detect and quantify HNF4α binding to its consensus DNA sequence immobilized on a 96-well plate.

-

Procedure:

-

Treat cells (e.g., HepG2) with this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Prepare nuclear extracts from the treated cells.

-

Add the nuclear extracts to the wells of the TransAM™ HNF4α plate, which are pre-coated with an oligonucleotide containing the HNF4α consensus binding site.

-

Incubate to allow HNF4α to bind to the immobilized oligonucleotide.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for HNF4α and incubate.

-

Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Wash the wells and add a colorimetric HRP substrate.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The amount of bound HNF4α is proportional to the intensity of the color development.

-

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is a generalized procedure for the DARTS assay.[1]

-

Principle: Ligand binding can stabilize a protein, making it more resistant to proteolysis.

-

Procedure:

-

Prepare a total cell lysate from a cell line expressing HNF4α (e.g., HepG2).

-

Divide the lysate into aliquots. Treat one aliquot with this compound and another with vehicle (DMSO) as a control. Incubate at room temperature.

-

Add a broad-spectrum protease (e.g., pronase or thermolysin) at a concentration determined empirically to achieve partial protein digestion.

-

Incubate for a short period to allow for limited proteolysis.

-

Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for HNF4α.

-

A stronger HNF4α band in the this compound-treated sample compared to the vehicle control indicates that this compound binding has protected HNF4α from proteolysis.

-

Conclusion

This compound is a well-characterized antagonist of HNF4α that acts through direct binding to the receptor, leading to the inhibition of its DNA binding and transcriptional activity. This mechanism of action results in significant downstream effects, including cytotoxicity in a broad range of cancer cell lines. The experimental data and protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals interested in the study of HNF4α and the therapeutic potential of its antagonists. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to explore its clinical applications.

References

BI-6015 as an HNF4α Antagonist in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a crucial transcription factor predominantly expressed in the liver, pancreas, kidneys, and intestines, where it governs the expression of a multitude of genes essential for embryonic development and metabolic homeostasis.[1] The role of HNF4α in cancer is complex and context-dependent, acting as a tumor suppressor in some malignancies while promoting tumorigenesis in others.[2][3] This dual functionality has made HNF4α an intriguing target for cancer therapy. BI-6015 has emerged as a potent and specific antagonist of HNF4α, demonstrating selective cytotoxicity towards various cancer cell lines, making it a valuable tool for investigating the therapeutic potential of HNF4α inhibition.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates in the context of cancer research.

Mechanism of Action

This compound functions as a direct antagonist of HNF4α. It binds with high affinity to the ligand-binding domain of HNF4α, thereby inhibiting its transcriptional activity.[5] This antagonism leads to the repression of HNF4α target gene expression.[4] Consequently, this compound can induce cell cycle arrest, apoptosis, and reduce the proliferation of cancer cells that are dependent on HNF4α signaling.[5][6]

Quantitative Data: Efficacy of this compound in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Incubation Time | Reference |

| Hep3B-Luc | Hepatocellular Carcinoma | Potently toxic (specific value not provided) | 24, 48, 72 hours | [5] |

| HepG2 | Hepatocellular Carcinoma | Inhibits HNF4α gene expression at 2.5-10 µM | 5-48 hours | [7] |

| AGS | Gastric Cancer | ~2.5 | 48 hours | [8][9] |

| SNU601 | Gastric Cancer | ~3.0 | 48 hours | [8][9] |

| SNU668 | Gastric Cancer | ~4.3 | 48 hours | [8][9] |

| SNU216 | Gastric Cancer | ~1.5 | 48 hours | [8][9] |

| SNU620 | Gastric Cancer | ~0.964 | 48 hours | [8][9] |

| MKN1 | Gastric Cancer | ~3.5 | 48 hours | [8][9] |

| Eso26 | Esophageal Adenocarcinoma | ~1.0 | 72 hours | [10] |

| Various GIAC cells | Gastrointestinal Adenocarcinoma | Significantly more sensitive than non-GIAC cells | 72 hours | [10] |

| NCI-60 Panel | Various Cancers | Slowed growth/toxicity observed in a wide range | Not specified | [5][11][12][13][14][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study in a Mouse Model

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Human cancer cells (e.g., Hep3B-Luc)

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)[16]

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at a dose of 10-30 mg/kg daily or every other day.[7] Administer the vehicle solution to the control group.

-

Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study.

-

Study Termination: At the end of the study (e.g., after 20-57 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).[7]

HNF4α Luciferase Reporter Assay

This assay measures the effect of this compound on HNF4α transcriptional activity.

Materials:

-

Cells (e.g., HepG2)

-

HNF4α-responsive luciferase reporter plasmid

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate.

-

Transfection: Co-transfect the cells with the HNF4α reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

-

Incubation: Incubate for another 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the HNF4α-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting changes in the expression or phosphorylation status of proteins in signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-STAT3, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

This compound, by antagonizing HNF4α, influences several signaling pathways implicated in cancer progression.

HNF4α Signaling and Inhibition by this compound

HNF4α, as a transcription factor, binds to the promoter regions of its target genes to regulate their expression. This compound directly binds to HNF4α, preventing its transcriptional activity.

Caption: Mechanism of HNF4α antagonism by this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to characterize the effects of this compound in cancer research involves a series of in vitro and in vivo experiments.

Caption: Experimental workflow for this compound characterization.

HNF4α and its Crosstalk with Key Cancer Signaling Pathways

HNF4α has been shown to interact with and modulate other critical signaling pathways in cancer, including the Wnt/β-catenin, NF-κB, and STAT3 pathways. The effect of HNF4α on these pathways can be either activating or inhibitory depending on the cellular context.

Caption: Crosstalk of HNF4α with major cancer signaling pathways.

Conclusion

This compound serves as a powerful pharmacological tool to probe the multifaceted roles of HNF4α in cancer. Its ability to specifically antagonize HNF4α allows for the detailed investigation of downstream signaling events and the assessment of HNF4α inhibition as a potential therapeutic strategy. The data and protocols presented in this guide are intended to facilitate further research into the application of this compound and to aid in the development of novel cancer therapies targeting the HNF4α signaling axis. As our understanding of the context-dependent functions of HNF4α in different cancers continues to evolve, targeted antagonists like this compound will be instrumental in dissecting these complexities and translating fundamental research into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. hubrecht.eu [hubrecht.eu]

- 4. benchchem.com [benchchem.com]

- 5. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Activation of HNF4α by AMPK Inhibits Apoptosis and Ameliorates Neurological Injury Caused by Cardiac Arrest in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.co.jp [revvity.co.jp]

- 15. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

The Role of BI-6015 in Studying Diabetes and Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6015 is a potent and specific antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a crucial transcription factor in the regulation of metabolic pathways in the liver and pancreas.[1][2] This technical guide provides an in-depth overview of the core functions of this compound as a research tool to investigate the pathophysiology of diabetes and metabolic diseases, with a particular focus on Non-Alcoholic Fatty Liver Disease (NAFLD). We will explore its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols for its use, and visualize its impact on cellular signaling pathways.

Introduction: HNF4α in Metabolic Homeostasis

Hepatocyte Nuclear Factor 4α (HNF4α) is a member of the nuclear receptor superfamily of transcription factors and plays a pivotal role in the transcriptional regulation of genes involved in glucose and lipid metabolism.[1] In the pancreas, HNF4α is essential for β-cell function and insulin secretion.[3] Mutations in the HNF4A gene are the cause of Maturity-Onset Diabetes of the Young, Type 1 (MODY1), characterized by a progressive decline in β-cell function.[4] In the liver, HNF4α governs the expression of a vast network of genes responsible for gluconeogenesis, glycogenolysis, lipid synthesis and transport, and bile acid metabolism.[1][5] Dysregulation of HNF4α activity is strongly implicated in the pathogenesis of metabolic diseases, including type 2 diabetes and NAFLD.[4][5]

This compound: A Potent HNF4α Antagonist

This compound was identified through a high-throughput screen as a potent antagonist of HNF4α.[1] Unlike some other modulators, this compound does not act as a PPARγ agonist, highlighting its specificity for HNF4α.[1] Its primary mechanism of action involves the direct binding to HNF4α, leading to a conformational change that inhibits its DNA binding and subsequent transcriptional activity.[1] This makes this compound an invaluable chemical probe for elucidating the multifaceted roles of HNF4α in health and disease.

Mechanism of Action of this compound

This compound exerts its effects by directly antagonizing HNF4α. This leads to the repression of HNF4α target gene expression.[1][2] The primary mechanism involves:

-

Direct Binding: this compound binds directly to the HNF4α protein.[1]

-

Inhibition of DNA Binding: This binding event leads to a potent repression of HNF4α's ability to bind to its target DNA sequences.[1]

-

Transcriptional Repression: Consequently, the transcription of HNF4α-regulated genes is significantly reduced.[1]

Below is a diagram illustrating the mechanism of HNF4α activation and its inhibition by this compound.

References

- 1. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 3. imrpress.com [imrpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Hepatocyte nuclear factor 4α in the pathogenesis of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

The HNF4α Antagonist BI-6015: A Technical Overview of its Mechanism and Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4 Alpha (HNF4α). HNF4α is a crucial nuclear receptor that governs the expression of a multitude of genes involved in various metabolic processes and cellular differentiation, particularly in the liver, pancreas, and intestines. Its dysregulation has been implicated in diseases such as diabetes and various cancers, making it a compelling therapeutic target. This compound has emerged as a key pharmacological tool for studying the physiological roles of HNF4α and as a potential therapeutic agent. This document summarizes the current understanding of this compound's effects on HNF4α, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound functions as a direct antagonist of HNF4α.[1][2] Its primary mechanism involves binding to HNF4α, which leads to a conformational change in the receptor. This alteration decreases the receptor's ability to bind to DNA, thereby repressing the expression of its known target genes.[3] This antagonistic activity has been shown to impact insulin promoter activity and exhibit cytotoxic effects in several tumor cell lines, including human hepatocellular carcinoma (HCC).[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of this compound's efficacy and activity across different experimental models.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | This compound Concentration | Effect | Reference |

| Hep3B-Luc | Hepatocellular Carcinoma | Cytotoxicity | Not specified | Potently toxic | [3] |

| Various GC cell lines | Gastric Cancer | Growth Inhibition (EC50) | 964 nM to 4.3 µM | Effective reduction in cell survival | [4] |

| HepG2 | Hepatocellular Carcinoma | HNF4α Gene Expression | 2.5-10 µM | Inhibition of HNF4α gene expression | [2] |

| MIN6 | Pancreatic Beta-cell | HNF4α Gene Expression | Not specified | Strong repression of HNF4α gene expression | [3] |

| T6PNE | Pancreatic Beta-cell | Insulin Gene Expression | Not specified | 50-fold reduction | [3] |

Table 2: In Vivo Effects of this compound in Mouse Models

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| Normal Mice | 10-30 mg/kg; i.p. once daily for 5 days | Induced loss of HNF4α expression and hepatic steatosis. No evidence of hepatocellular death. | [2][3] |

| Human Hepatocellular Carcinoma Xenograft | 10-30 mg/kg; i.p. daily or every other day for 20-57 days | Induced apoptosis in the tumor. | [2] |

| Parenteral Nutrition Associated Cholestasis (PNAC) | Not specified | Attenuated PNAC by suppressing NFκB activation and inducing FXR and LRH-1 and their downstream transporters. | [5] |

| Gastrointestinal Adenocarcinoma (GIAC) Xenograft | Not specified | Potently inhibited tumor growth without systemic toxicity. | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound as an HNF4α antagonist.

References

- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Discovery and Development of BI-6015: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-6015 is a potent and specific small-molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key nuclear transcription factor regulating a multitude of genes involved in metabolic and developmental pathways. This document provides an in-depth technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the high-throughput screening process that led to its identification, its subsequent characterization as an HNF4α antagonist, and its demonstrated efficacy in preclinical models of cancer, particularly hepatocellular and gastric carcinomas. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this significant research compound.

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a member of the nuclear receptor superfamily of transcription factors, predominantly expressed in the liver, pancreas, kidneys, and intestines. It plays a pivotal role in the transcriptional regulation of genes essential for glucose, lipid, and amino acid metabolism, as well as cellular differentiation and morphogenesis. Dysregulation of HNF4α activity has been implicated in various pathologies, including maturity-onset diabetes of the young (MODY1), liver diseases, and cancer. The development of small-molecule modulators of HNF4α is therefore of significant interest for both therapeutic intervention and as research tools to elucidate its complex biological functions. This compound emerged from a discovery program aimed at identifying novel regulators of the human insulin promoter and was subsequently characterized as a potent HNF4α antagonist.[1]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that modulate the activity of the human insulin promoter.[1] This screening effort utilized a T6PNE cell line, derived from human fetal islets, which was engineered to express key β-cell transcription factors and a green fluorescent protein (GFP) reporter under the control of the human insulin promoter.[1] A screening hit, BIM5078, was initially identified as a potent repressor of insulin expression. This compound, a structurally related analog of BIM5078, was subsequently synthesized and found to be a more potent and specific HNF4α antagonist.[1]

Chemical Structure

This compound is chemically known as 2-Methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N₃O₄S | [2] |

| Molecular Weight | 331.35 g/mol | [2] |

| CAS Number | 93987-29-2 | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility (DMSO) | 20 mM | [2] |

Mechanism of Action

This compound exerts its biological effects through direct antagonism of HNF4α.[1][2][3] This was confirmed through a series of biochemical and cell-based assays.

Direct Binding and Target Engagement

The direct interaction of this compound with HNF4α was demonstrated using a Drug Affinity Target Stability (DARTS) assay.[1] This technique leverages the principle that ligand binding to a protein can alter its conformation and, consequently, its susceptibility to proteolysis. In the presence of this compound, HNF4α showed increased resistance to proteolytic degradation, indicating a direct binding interaction.[1] Furthermore, this compound was shown to potently repress the DNA binding activity of HNF4α.[1]

Downstream Signaling Effects

As an HNF4α antagonist, this compound represses the expression of known HNF4α target genes.[2] This includes the autoregulation of HNF4α itself, leading to a reduction in HNF4α mRNA levels in various cell lines.[1] The antagonism of HNF4α by this compound disrupts the normal transcriptional program regulated by this factor, leading to a range of cellular effects, including inhibition of insulin promoter activity, induction of hepatic steatosis, and cytotoxicity in cancer cells.[1][3]

Figure 1: Simplified signaling pathway of this compound action.

Preclinical Development and Efficacy

This compound has been evaluated in various in vitro and in vivo preclinical models, demonstrating its potential as a therapeutic agent for cancer.

In Vitro Studies

This compound has shown significant effects on gene expression and cell viability in a range of cell lines.

Table 2: In Vitro Activity of this compound

| Cell Line | Assay Type | Effect | Concentration/Value | Reference |

| T6PNE | Insulin Gene Expression | 50-fold reduction | Not specified | [1] |

| MIN6 | HNF4α Gene Expression | Strong repression | Not specified | [1] |

| HepG2 | HNF4α Gene Expression | Strong repression | Not specified | [1] |

| HepG2 & CV-1 | OTC Promoter Activity | Inhibition | 1 µM | [1] |

| Hep3B | Cytotoxicity | Markedly toxic | Not specified | [1] |

| Gastric Cancer Cell Lines | Cell Survival (EC₅₀) | Inhibition | 964 nM - 4.3 µM | [4] |

In Vivo Studies

In vivo studies in mice have provided insights into the pharmacokinetics and efficacy of this compound.

Table 3: In Vivo Data for this compound in Mice

| Parameter | Value | Dosing | Model | Reference |

| Half-life (t₁/₂) | ~90 minutes | 30 mg/kg IP | Mouse | [1] |

| Plasma AUC | 1.6 µg·min/mL | 30 mg/kg IP | Mouse | [1] |

| Liver Concentration | 3.1 µM (at 24h) | 30 mg/kg IP | Mouse | [1] |

| Effect on HNF4α Expression | Loss of expression in liver | 10-30 mg/kg/day IP | Mouse | [3] |

| Hepatic Effect | Steatosis | 10-30 mg/kg/day IP | Mouse | [3] |

| Antitumor Effect | Induction of apoptosis | 30 mg/kg IP (daily or every other day) | Human HCC xenograft | [1] |

Experimental Protocols

High-Throughput Screening for Insulin Promoter Modulators

-

Cell Line and Reporter: T6PNE cells engineered to express a green fluorescent protein (GFP) reporter under the control of the human insulin promoter were used.[1]

-

Assay Plates: Cells were plated in 384-well plates.

-

Compound Addition: A diverse synthetic chemical library was added to the assay plates.

-

Incubation: Plates were incubated to allow for compound effects on insulin promoter activity.

-

Detection: GFP expression was quantified using a high-throughput imaging system.

-

Hit Identification: Compounds that significantly altered GFP expression were identified as hits. BIM5078 was identified as a repressor, leading to the development of this compound.[1]

Drug Affinity Target Stability (DARTS) Assay

-

Lysate Preparation: Cell lysates containing HNF4α were prepared.

-

Compound Incubation: Lysates were incubated with either this compound or a vehicle control (DMSO).

-

Protease Digestion: A protease (e.g., pronase) was added to the lysates to initiate protein digestion.

-

Reaction Quenching: The digestion was stopped after a defined period.

-

Analysis: The samples were analyzed by SDS-PAGE and Western blotting using an anti-HNF4α antibody.

-

Interpretation: Increased abundance of the HNF4α protein band in the this compound-treated sample compared to the control indicated protection from proteolysis and therefore, direct binding.[1]

Gene Expression Analysis (Quantitative RT-PCR)

-

Cell Culture and Treatment: Cells (e.g., T6PNE, MIN6, HepG2) were cultured and treated with this compound or DMSO for specified durations (e.g., 5 or 48 hours).[1]

-

RNA Extraction: Total RNA was isolated from the cells.

-

cDNA Synthesis: RNA was reverse-transcribed into cDNA.

-

qPCR: Quantitative PCR was performed using primers specific for HNF4α and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[1]

-

Data Analysis: The relative expression of HNF4α mRNA was calculated using the ΔΔCt method.

In Vivo Human Hepatocellular Carcinoma Xenograft Model

-

Cell Line: Hep3B cells engineered to express luciferase (Hep3B-Luc) were used.[1]

-

Animal Model: Nude mice were used.

-

Tumor Implantation: Hep3B-Luc cells were injected into the liver parenchyma of the mice.[1]

-

Treatment: Once tumors were established, mice were treated with this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal (IP) injection, either daily or every other day.[1]

-

Monitoring: Tumor growth was monitored by bioluminescence imaging. Animal well-being was also monitored.

-

Endpoint Analysis: At the end of the study, tumors and livers were harvested for histological analysis, including Oil Red O staining for steatosis and immunostaining for markers of apoptosis (e.g., cleaved caspase-3).[1]

Figure 2: Workflow for the discovery and development of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the multifaceted roles of HNF4α in health and disease. Its discovery through a phenotypic screen for insulin promoter modulators and subsequent identification as a direct HNF4α antagonist highlights a successful drug discovery paradigm. Preclinical data have demonstrated its potential as an anti-cancer agent, particularly for malignancies where HNF4α is a key driver, such as hepatocellular and gastric cancers. While this compound itself has not progressed to clinical trials, likely due to observations such as the induction of hepatic steatosis, it remains a critical tool for academic research.[5] Further development of HNF4α antagonists, potentially with improved safety profiles, could hold promise for the treatment of various metabolic diseases and cancers. The detailed characterization of this compound provides a solid foundation for these future endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Reversal of Lipotoxic Effects on the Insulin Promoter by Alverine and Benfluorex: Identification as HNF4α Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BiTE® Xenograft Protocol [protocols.io]

- 5. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cytotoxic Effects of BI-6015 in Tumor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6015 is a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a nuclear transcription factor implicated in the regulation of various cellular processes. Emerging research has identified this compound as a compound with selective cytotoxic effects against a range of tumor cells, positioning it as a molecule of interest in oncology drug development. This technical guide provides a comprehensive overview of the cytotoxic mechanisms of this compound, detailing its impact on cell viability, apoptosis, and cell cycle progression. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the antagonism of HNF4α.[1][2][3] By binding to HNF4α, this compound inhibits its transcriptional activity, leading to the dysregulation of downstream target genes. This disruption of HNF4α-mediated signaling has been shown to selectively induce cell death and inhibit proliferation in cancer cells, while sparing normal primary cells.[1] The primary therapeutic areas of investigation for this compound and related HNF4α antagonists include hepatocellular carcinoma (HCC) and gastric cancer.[1][4]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values serve as key indicators of its anti-proliferative activity.

| Cell Line | Cancer Type | EC50/IC50 (µM) | Citation |

| AGS | Gastric Cancer | ~2.5 - 5 | [4] |

| SNU-484 | Gastric Cancer | 0.964 | [4] |

| SNU-601 | Gastric Cancer | ~1.5 - 3 | [4] |

| SNU-638 | Gastric Cancer | 4.3 | [4] |

| MKN-45 | Gastric Cancer | ~1.8 - 3.5 | [4] |

| Hep3B | Hepatocellular Carcinoma | Markedly toxic (specific IC50 not provided) | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cytotoxic effects of this compound.

Cell Viability Assays

a) MTT Assay for General Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

b) Bioluminescence Assay for Hep3B-Luc Cells

This assay is particularly useful for cell lines engineered to express luciferase, providing a highly sensitive measure of cell viability.[1]

-

Principle: The luciferase enzyme catalyzes the oxidation of a substrate (e.g., D-luciferin) to produce light. The amount of light emitted is directly proportional to the number of viable, luciferase-expressing cells.

-

Protocol:

-

Seed Hep3B-Luc cells in a 96-well opaque plate.

-

Treat the cells with the desired concentrations of this compound or DMSO.

-

Incubate for the specified time points (e.g., 24, 48, 72 hours).

-

Add the luciferase substrate to each well according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

The decrease in bioluminescence correlates with decreased cell viability.[1]

-

Apoptosis Assays

a) Cleaved Caspase-3 Western Blotting

This method detects the active form of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: During apoptosis, procaspase-3 is cleaved to generate the active p17 and p12 fragments. An antibody specific to the cleaved form of caspase-3 is used to detect its presence by western blotting.

-

Protocol:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., Asp175) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.

-

Protocol (for immunofluorescence):

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

-

Wash the cells with deionized water.

-

Incubate the cells with TdT reaction mix (containing TdT enzyme and BrdUTP) in a humidified chamber at 37°C for 60 minutes.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Cell Cycle Analysis

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis to determine the proportion of cells in the S phase of the cell cycle.

-

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase. An anti-BrdU antibody is then used to detect the incorporated BrdU.

-

Protocol (for flow cytometry):

-

Treat cells with this compound for the desired duration.

-

Pulse-label the cells with 10 µM BrdU for 1-2 hours.

-

Harvest and fix the cells in 70% ethanol at -20°C.

-

Treat the cells with 2N HCl to denature the DNA.

-

Neutralize the acid with a sodium borate buffer.

-

Incubate the cells with a fluorescently labeled anti-BrdU antibody.

-

Resuspend the cells in a solution containing a DNA dye (e.g., propidium iodide) to measure total DNA content.

-

Analyze the cells by flow cytometry. The BrdU-positive population represents cells that were in the S phase during the labeling period. The DNA content histogram reveals the distribution of cells in G0/G1, S, and G2/M phases.

-

Signaling Pathways and Logical Relationships

The cytotoxic effects of this compound are rooted in its ability to antagonize HNF4α, which in turn modulates key signaling pathways implicated in cancer cell proliferation and survival, such as the Wnt and Notch pathways.

This compound Mechanism of Action

Caption: this compound antagonizes HNF4α, altering target gene expression to inhibit proliferation and induce apoptosis.

HNF4α and Wnt/β-catenin Signaling

HNF4α has a complex, often inhibitory, relationship with the Wnt/β-catenin signaling pathway. By inhibiting HNF4α, this compound may indirectly modulate Wnt signaling.

Caption: this compound, by inhibiting HNF4α, may disinhibit the Wnt/β-catenin pathway in some contexts.

HNF4α and Notch Signaling

The interplay between HNF4α and Notch signaling is crucial in liver development and cancer. Notch signaling can repress HNF4α activity.

Caption: Notch signaling can suppress HNF4α activity, impacting cell differentiation and proliferation.

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: A typical workflow for evaluating the cytotoxic effects of this compound on tumor cells.

Conclusion

This compound demonstrates significant and selective cytotoxic effects in various tumor cell lines, primarily through the antagonism of HNF4α. This leads to the induction of apoptosis and cell cycle arrest, likely through the modulation of complex signaling networks including the Wnt and Notch pathways. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other HNF4α antagonists as potential cancer therapeutics. Further research is warranted to fully elucidate the downstream signaling cascades and to identify predictive biomarkers for sensitivity to this compound.

References

Unveiling the Role of BI-6015 in Insulin Promoter Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Information regarding a specific compound designated as BI-6015 and its function in modulating insulin promoter activity is not currently available in the public domain. Extensive searches of scientific literature and public databases have yielded no specific data on a compound with this name. It is plausible that this compound represents an internal code for a proprietary compound under investigation, with research findings yet to be published.

This guide, therefore, cannot provide specific quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound. Instead, it will present a generalized framework and methodologies commonly employed in the investigation of novel compounds that modulate insulin promoter activity. This will serve as a foundational resource for researchers working on similar small molecule drug discovery programs targeting pancreatic beta-cell function and insulin gene transcription.

Section 1: General Principles of Insulin Promoter Regulation

The insulin gene is exclusively transcribed in pancreatic beta-cells. Its promoter region contains several critical cis-acting elements that bind a combination of ubiquitously expressed and beta-cell-specific transcription factors. The interplay of these factors dictates the rate of insulin gene transcription in response to various stimuli, most notably glucose.

Key transcription factors and their binding sites on the insulin promoter include:

-

PDX-1 (Pancreatic and Duodenal Homeobox 1): A crucial regulator of pancreas development and beta-cell function.

-

NeuroD1/BETA2: A basic helix-loop-helix (bHLH) transcription factor essential for beta-cell maturation and insulin gene expression.

-

MafA: A potent activator of insulin gene transcription, highly sensitive to glucose levels.

-

CREB (cAMP Response Element-Binding Protein): Mediates the effects of cyclic AMP signaling on insulin transcription.

A hypothetical small molecule modulator like "this compound" could function through various mechanisms, such as:

-

Directly binding to and altering the activity of a key transcription factor.

-

Modulating the activity of an upstream signaling pathway that impacts the phosphorylation state or subcellular localization of these transcription factors.

-

Influencing the epigenetic landscape of the insulin promoter, such as histone modifications or DNA methylation.

Section 2: Methodologies for Assessing a Novel Compound's Effect on Insulin Promoter Activity

The following experimental protocols represent standard methodologies used to characterize a compound's impact on insulin promoter activity.

Luciferase Reporter Assay

This is a primary assay to quantify the effect of a compound on the transcriptional activity of the insulin promoter.

Experimental Protocol:

-

Construct Preparation: Clone the human or rodent insulin promoter sequence upstream of a firefly luciferase reporter gene in a suitable expression vector. A control vector, such as one containing a minimal promoter or a constitutively active promoter driving Renilla luciferase, should be co-transfected for normalization.

-

Cell Culture and Transfection: Culture a suitable pancreatic beta-cell line (e.g., INS-1, MIN6) under standard conditions. Co-transfect the cells with the insulin promoter-luciferase construct and the normalization control vector using a lipid-based transfection reagent or electroporation.

-

Compound Treatment: Following transfection and recovery, treat the cells with a dose-range of the test compound (e.g., "this compound") for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known activator of the insulin promoter).

-

Luciferase Activity Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in promoter activity relative to the vehicle control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if a compound alters the binding of transcription factors to specific DNA sequences within the insulin promoter.

Experimental Protocol:

-

Nuclear Extract Preparation: Treat pancreatic beta-cells with the test compound and prepare nuclear extracts containing the transcription factors.

-

Probe Labeling: Synthesize and label a short DNA oligonucleotide corresponding to a specific transcription factor binding site in the insulin promoter with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of the test compound. For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to the transcription factor of interest.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels). A decrease or "shift" in the mobility of the labeled probe indicates protein binding.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the binding of a specific transcription factor to the insulin promoter within intact cells and to assess how a compound might modulate this interaction.

Experimental Protocol:

-

Cross-linking and Chromatin Preparation: Treat cells with the test compound and then with formaldehyde to cross-link proteins to DNA. Lyse the cells and sonicate or enzymatically digest the chromatin to generate small DNA fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the transcription factor and the DNA cross-linked to it.

-

Immune Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification and Analysis: Purify the DNA and use quantitative PCR (qPCR) with primers flanking the putative binding site on the insulin promoter to quantify the amount of co-precipitated DNA. An increase in precipitated DNA in compound-treated cells would suggest enhanced binding of the transcription factor.

Section 3: Visualizing Potential Mechanisms of Action

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of an insulin promoter modulator.

Caption: Hypothetical signaling pathways converging on the insulin promoter.

Caption: General experimental workflows for compound screening.

Conclusion

While specific data on this compound is not publicly available, the established methodologies and known regulatory pathways of the insulin promoter provide a clear roadmap for the investigation of any novel modulator. The combination of reporter gene assays, biochemical binding assays, and in-cell target engagement studies is essential for a comprehensive understanding of a compound's mechanism of action. Should information on this compound become public, these frameworks will be invaluable for interpreting the data and understanding its therapeutic potential.

Preliminary Studies on BI-6015 in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical data available on BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), in the context of hepatocellular carcinoma (HCC). The information is compiled from publicly available scientific literature and vendor technical data.

Core Findings

This compound has demonstrated selective cytotoxicity towards hepatocellular carcinoma cells both in vitro and in vivo.[1] Its mechanism of action is centered on the antagonism of HNF4α, a nuclear transcription factor implicated in liver cell differentiation and metabolism.[1][2] Inhibition of HNF4α by this compound leads to cell cycle arrest and apoptosis in HCC cells, while sparing non-transformed primary hepatocytes.[1]

Data Presentation

In Vitro Efficacy

While this compound is reported to be "potently toxic" to the Hep3B-Luc human hepatocellular carcinoma cell line, specific IC50 values have not been detailed in the available literature.[1] The cytotoxic effects were observed in a dose-dependent manner and correlated with decreased cell counts over 24, 48, and 72 hours.[1]

| Cell Line | Compound | Parameter | Value | Source |

| Hep3B-Luc | This compound | Cytotoxicity | Potently Toxic | [1] |

| Primary Hepatocytes | This compound | Cytotoxicity | Not Observed | [1] |

| T6PNE | BIM5078 (related analog) | IC50 | 930 nM | [1] |

In Vivo Efficacy

A study utilizing a Hep3B-Luc xenograft model in nude mice demonstrated the in vivo anti-tumor activity of this compound.[1]

| Animal Model | Treatment | Dose | Route | Key Findings | Source |

| Nude mice with Hep3B-Luc liver xenografts | This compound | 30 mg/kg | Intraperitoneal (IP) | Induced apoptosis in tumor cells | [1] |

| Well-tolerated with no evidence of hepatocellular death in normal liver | [1] | ||||

| Induced hepatic steatosis, consistent with HNF4α antagonism | [1] |

Experimental Protocols

In Vitro Cell Viability Assay (Representative Protocol)

-

Cell Culture: Human hepatocellular carcinoma cells (e.g., Hep3B-Luc) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in a series of dilutions. A vehicle control (DMSO) is also included.

-

Incubation: Cells are incubated with the compound for various time points (e.g., 24, 48, 72 hours).[1]

-

Viability Assessment: Cell viability is measured using a standard method, such as a bioluminescence assay for luciferase-expressing cells or an MTT/XTT assay.[1]

-

Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value.

In Vivo Xenograft Study (Reconstructed Protocol)

-

Cell Preparation: Hep3B-Luc cells are harvested during their exponential growth phase. Cell viability is confirmed to be >95% using a method like trypan blue exclusion.

-

Animal Model: Athymic nude mice are used for the study.

-

Tumor Implantation: A suspension of Hep3B-Luc cells is injected into the liver parenchyma of the mice to establish an orthotopic xenograft model.[1]

-

Treatment Initiation: Once tumors are established (as monitored by bioluminescence imaging), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered intraperitoneally at a dose of 30 mg/kg. The dosing schedule is reported as daily or every other day, as tolerated.[1] The control group receives a vehicle solution (e.g., DMSO).

-

Monitoring: Tumor growth is monitored, potentially via bioluminescence imaging. Animal body weight and general health are observed throughout the study.

-

Endpoint Analysis: At the end of the study, tumors and livers are harvested. Tissues are fixed and prepared for histological analysis.

-

Apoptosis Assessment: Apoptosis in tumor tissue is evaluated by immunostaining for cleaved caspase-3 and by TUNEL assay.[1]

-

Toxicity Assessment: Normal liver tissue is examined for signs of toxicity, such as hepatocellular death (e.g., via blood chemistry analysis for ALT) and steatosis (e.g., via Oil Red O staining).[1]

Mandatory Visualization

Signaling Pathway of this compound in HCC

Caption: Mechanism of this compound in hepatocellular carcinoma.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound in HCC.

References

In Vitro Biological Activity of BI-6015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of BI-6015, a small molecule antagonist of Hepatocyte Nuclear Factor 4α (HNF4α). This document details its mechanism of action, impact on key signaling pathways, and cytotoxic effects on various cancer cell lines. It also includes comprehensive experimental protocols for the key assays cited, presented to facilitate the replication and further investigation of this compound's therapeutic potential.

Core Mechanism of Action

This compound functions as a direct antagonist of HNF4α, a nuclear transcription factor that plays a crucial role in regulating the expression of genes involved in metabolic homeostasis.[1][2] The primary mechanism of this compound involves binding to the ligand-binding pocket of HNF4α, which in turn inhibits its transcriptional function by preventing interaction with its natural ligands.[3] This antagonism leads to a decrease in HNF4α's ability to bind to DNA, thereby repressing the expression of its known target genes.[1][4]

Impact on Cellular Signaling Pathways

The inhibitory action of this compound on HNF4α has significant downstream effects on several oncogenic and metabolic signaling pathways.

HNF4α-Dependent Gene Expression

As a direct antagonist, this compound has been shown to downregulate the expression of HNF4α itself and its direct targets, such as HNF1A.[3] It also represses the expression of genes involved in bile acid and sterol transport.[5] Furthermore, this compound has been observed to reduce the expression of insulin mRNA.[4]

Caption: this compound antagonizes HNF4α, inhibiting its binding to DNA and repressing target gene expression.

WNT Signaling Pathway

In the context of gastric cancer, this compound has been shown to downregulate oncogenic signaling pathways, including the embryonic WNT cascade.[6][7] This suggests a role for HNF4α in the regulation of WNT signaling, which can be modulated by this compound.

NFκB Signaling Pathway

This compound has been demonstrated to suppress the activation of NFκB.[5] In a model of parenteral nutrition-associated cholestasis, this compound treatment decreased NFκB binding to the promoters of key genes, thereby mitigating inflammation and cholestatic liver injury.[5]

In Vitro Cytotoxic Activity

This compound exhibits selective cytotoxic activity against a range of tumor cell lines, particularly those of gastrointestinal origin, while sparing primary cells.[4][8] This on-target effect is correlated with the expression levels of HNF4α in the cancer cells.[3]

| Cell Line Type | Cell Line(s) | Reported Activity | Reference |

| Gastric Cancer | AGS, SNU-601, SNU-668, SNU-216, MKN1 | EC50 values ranging from 964 nM to 4.3 μM | [9] |

| Hepatocellular Carcinoma | Hep3B, HepG2 | Potent cytotoxicity and inhibition of cell division | [4] |

| Gastrointestinal Adenocarcinoma (EAC, PAAD, COAD) | Various | Significantly more sensitive than non-GIAC cells | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on cancer cell lines.[3]

-

Cell Seeding: Seed 3,000 - 5,000 cells per well in 96-well plates and culture for 24 hours.

-

Compound Treatment: Replace the culture medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 or EC50 values.

Luciferase Reporter Assay for Promoter Activity

This protocol is based on assays used to measure the effect of this compound on the promoter activity of HNF4α target genes.[3][7]

-

Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the promoter of a target gene (e.g., HNF1A or HNF4A) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After 24 hours, treat the transfected cells with this compound or DMSO.

-

Incubation: Incubate for an additional 24 to 48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in mRNA levels of HNF4α target genes following this compound treatment.[10]

-

Cell Treatment and RNA Isolation: Treat cells with this compound for the desired time period (e.g., 5 or 48 hours). Isolate total RNA using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

References

- 1. BI 6015 | Other Transcription Factors | Tocris Bioscience [tocris.com]

- 2. This compound - 2BScientific [2bscientific.com]

- 3. biorxiv.org [biorxiv.org]

- 4. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of HNF4α prevents parenteral nutrition associated cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for BI-6015 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-6015 is a potent and selective antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor involved in liver-specific gene expression, nutrient metabolism, and cellular differentiation. In the context of hepatocellular carcinoma (HCC), HNF4α has been identified as a potential therapeutic target. These application notes provide a detailed experimental protocol for characterizing the effects of this compound on the human hepatoma cell line, HepG2. The protocols outlined below cover the assessment of cytotoxicity, induction of apoptosis, and analysis of cell cycle distribution.

Mechanism of Action

This compound functions by directly binding to HNF4α, thereby inhibiting its transcriptional activity. This leads to the repression of HNF4α target genes. In HepG2 cells, this antagonism has been shown to impact cellular proliferation and survival. Furthermore, there is evidence of crosstalk between the HNF4α and NF-κB signaling pathways, which can be modulated by this compound.

Key Signaling Pathway

The primary signaling pathway affected by this compound is the HNF4α regulatory network. HNF4α acts as a master regulator of a vast number of genes. Its inhibition by this compound can lead to downstream effects on pathways controlling cell proliferation, apoptosis, and metabolism. Additionally, this compound can prevent the colocalization of HNF4α and the p65 subunit of NF-κB in the nucleus, suggesting an immunomodulatory role by interfering with inflammatory signaling.[1][2]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |

| 0 (Vehicle) | 24, 48, 72 | 100 |

| 1.25 | 24, 48, 72 | TBD |

| 2.5 | 24, 48, 72 | TBD |

| 5.0 | 24, 48, 72 | TBD |

| 10.0 | 24, 48, 72 | TBD |

| 20.0 | 24, 48, 72 | TBD |

| IC50 (µM) | 24, 48, 72 | To be determined |

TBD: To be determined experimentally.

Table 2: Apoptosis Induction by this compound in HepG2 Cells

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | TBD | TBD | TBD | TBD |

| This compound (IC50) | TBD | TBD | TBD | TBD |

| This compound (2x IC50) | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 3: Cell Cycle Analysis of HepG2 Cells Treated with this compound

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | TBD | TBD | TBD |

| This compound (IC50) | TBD | TBD | TBD |

| This compound (2x IC50) | TBD | TBD | TBD |

TBD: To be determined experimentally.

Experimental Protocols

A general workflow for characterizing the effects of this compound on HepG2 cells is depicted below.

HepG2 Cell Culture

-

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

T-75 cell culture flasks

-

96-well and 6-well cell culture plates

-

-

Protocol:

-

Maintain HepG2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.

-

Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium.

-

Seed the cells into new flasks or plates for subsequent experiments.

-

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of this compound on HepG2 cells and to calculate the IC50 value.

-

Materials:

-

HepG2 cells

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound (e.g., 1.25, 2.5, 5, 10, 20 µM) in complete growth medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Purpose: To quantify the induction of apoptosis by this compound in HepG2 cells.

-

Materials: